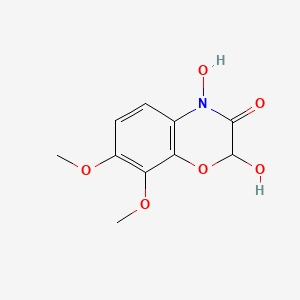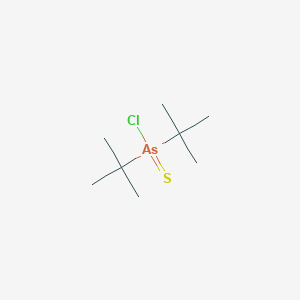
Di-tert-butylarsinothioic chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di-tert-butylarsinothioic chloride is an organoarsenic compound characterized by the presence of arsenic, sulfur, and chlorine atoms bonded to a tert-butyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di-tert-butylarsinothioic chloride can be synthesized through a multi-step process involving the reaction of tert-butyl chloride with arsenic and sulfur-containing reagents. One common method involves the reaction of tert-butyl chloride with arsenic trichloride and hydrogen sulfide under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. Safety measures are crucial due to the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
Di-tert-butylarsinothioic chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form di-tert-butylarsinothioic oxide.
Reduction: Reduction reactions can convert it to di-tert-butylarsinothioic hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like ammonia or ethanol can be used under mild conditions.
Major Products Formed
Oxidation: Di-tert-butylarsinothioic oxide.
Reduction: Di-tert-butylarsinothioic hydride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
Di-tert-butylarsinothioic chloride is used as a reagent in organic synthesis, particularly in the formation of organoarsenic compounds. It serves as a precursor for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an inhibitor of certain enzymes. Its interactions with biological molecules are of interest for developing new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for developing drugs targeting specific pathways involving arsenic and sulfur.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of advanced materials with specific characteristics.
Mecanismo De Acción
Di-tert-butylarsinothioic chloride exerts its effects through interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of enzyme activity. This mechanism is particularly relevant in the context of its potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
- Di-tert-butylarsinothioic oxide
- Di-tert-butylarsinothioic hydride
- Di-tert-butylarsinothioic amine
Uniqueness
Di-tert-butylarsinothioic chloride is unique due to the presence of both arsenic and sulfur atoms, which confer distinct chemical reactivity and biological activity. Compared to its analogs, the chloride derivative is more reactive in substitution reactions, making it a versatile reagent in synthetic chemistry.
Conclusion
This compound is a compound of significant interest in various fields of science and industry
Propiedades
Número CAS |
61209-04-9 |
|---|---|
Fórmula molecular |
C8H18AsClS |
Peso molecular |
256.67 g/mol |
Nombre IUPAC |
ditert-butyl-chloro-sulfanylidene-λ5-arsane |
InChI |
InChI=1S/C8H18AsClS/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3 |
Clave InChI |
MLGSWGRKQDOGNA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[As](=S)(C(C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene-1,2-diamine](/img/structure/B14598121.png)
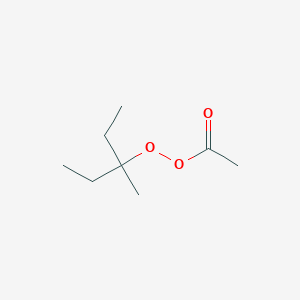
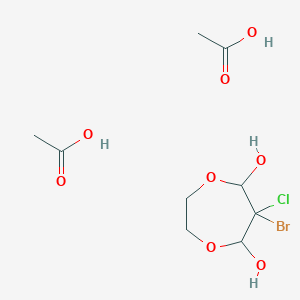
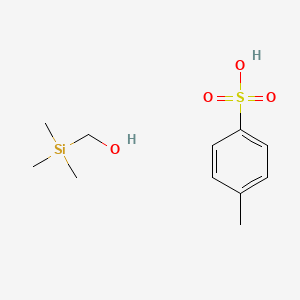
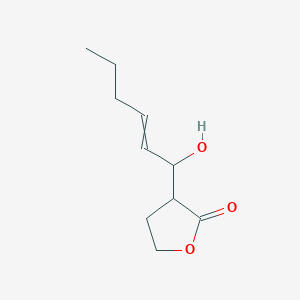
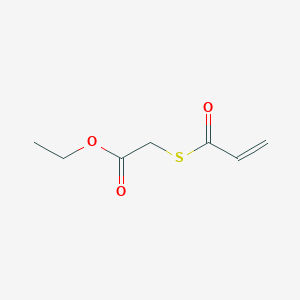
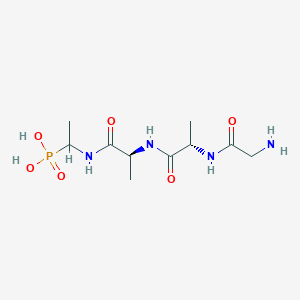
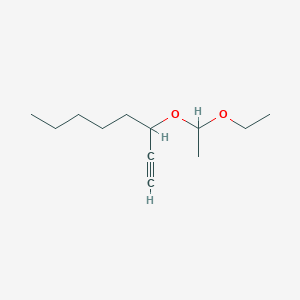


![2,2'-{Oxybis[(propane-1,2-diyl)oxy]}bis(oxane)](/img/structure/B14598175.png)
